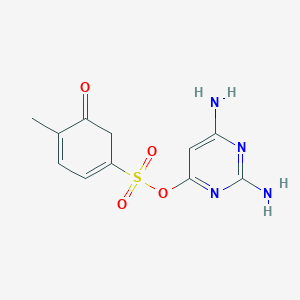
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H4ClN3O2S It is a pyrimidine derivative, characterized by the presence of a chloro group at the 5th position, a methylsulfonyl group at the 2nd position, and a carbonitrile group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile typically involves the reaction of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with suitable reagents. One common method involves the use of aliphatic amines, which react with the carboxylic acid to form the desired carbonitrile compound . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, leading to the formation of amino derivatives.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation or reduction under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Amines: Used in substitution reactions to replace the chloro group.
Oxidizing Agents: Such as hydrogen peroxide, used to oxidize the methylsulfonyl group.
Reducing Agents: Such as sodium borohydride, used to reduce the methylsulfonyl group.
Major Products Formed
Amino Derivatives: Formed from substitution reactions with amines.
Oxidized or Reduced Derivatives: Formed from oxidation or reduction of the methylsulfonyl group.
Aplicaciones Científicas De Investigación
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting tyrosine kinases.
Materials Science: The compound is used in the synthesis of hyperbranched polymers, which have applications in coatings and adhesives.
Biological Research: It is studied for its potential anticancer properties, particularly as an inhibitor of the epidermal growth factor receptor (EGFR).
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile involves its interaction with molecular targets such as tyrosine kinases. The compound mimics ATP and binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid: A precursor in the synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile.
Pyrimidine-5-carbonitrile Derivatives: These compounds share a similar core structure and are also studied for their anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a tyrosine kinase inhibitor makes it particularly valuable in medicinal chemistry research .
Propiedades
Fórmula molecular |
C6H4ClN3O2S |
|---|---|
Peso molecular |
217.63 g/mol |
Nombre IUPAC |
5-chloro-2-methylsulfonylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H4ClN3O2S/c1-13(11,12)6-9-3-4(7)5(2-8)10-6/h3H,1H3 |
Clave InChI |
UYPRFNWKWZCWSE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=C(C(=N1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357215.png)
![(2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13357228.png)


![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357254.png)
![6-(3,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357257.png)



![2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B13357306.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357309.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357316.png)
